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Introduction

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases,
primarily localized in the mitochondria.[1] While initially characterized as a weak deacetylase,
SIRTS is now recognized as a robust desuccinylase, demalonylase, and deglutarylase, playing
a critical role in regulating cellular metabolism.[2] It governs key metabolic pathways such as
the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glycolysis by removing negatively
charged acyl groups from lysine residues on target proteins.[1] Dysregulation of SIRT5 activity
has been implicated in various diseases, including metabolic disorders and cancer, making it
an attractive therapeutic target.

These application notes provide detailed protocols for measuring the desuccinylase activity of
SIRTS5 in vitro using three common methods: High-Performance Liquid Chromatography
(HPLC), fluorescence-based assays, and Western blotting.

Data Presentation: Quantitative Analysis of SIRT5
Activity

The following tables summarize key quantitative data related to SIRT5 activity and inhibition,
providing a reference for experimental design and data interpretation.
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Table 1: Kinetic Parameters of SIRT5 for Succinylated

Peptide Substrates

Substrate
. kcat/Km (s-1M-

(Peptide Km (pM) kcat (s-1) 1) Reference
Sequence)
H3K9 (4-13 +

58+2.7 0.025 + 0.002 4.3x103 [3]
WW)
GDH K503 (498-

14+ 4 0.028 £ 0.002 2.0x103 [3]
509 + WW)
ACS2 K628

450 + 150 0.268 + 0.051 6.0 x 102 [3]

(623-632 + WW)

*WW denotes the addition of two tryptophan residues to the C-terminus of the peptide to

facilitate detection by UV absorbance.[3]

Table 2: IC50 Values of Known SIRT5 Inhibitors
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Inhibitor Type

Mechanism
of Action

SIRT5 IC50
(M)

Selectivity
Profile Reference

(IC50 in pM)

SIRTS Small

Inhibitor 5 Molecule

Substrate-

Competitive

0.21

Highly
selective over
SIRT1,
SIRT2,
SIRT3, and
SIRT6

] Small
Suramin
Molecule

Non-Specific

22-25

Inhibits
SIRT1
(0.297),
SIRT2 (1.15),
and other

enzymes

o ) Small
Nicotinamide
Molecule

Non-

Competitive

~1600

(deacetylatio

n)

Pan-sirtuin

inhibitor

Small
GW5074
Molecule

Substrate-

Specific

Potent
(desuccinylati

on)

Also inhibits
SIRT2 and
various

kinases

Small
MC3482
Molecule

Specific

>50 (42%
inhibition at
50 uMm)

No significant
impact on

SIRT1 or [4]
SIRT3

activities

Signaling Pathway and Experimental Workflow

Diagrams

SIRTS5 Signaling Pathway in Metabolism
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General Experimental Workflow for SIRT5 Activity Assay

Click to download full resolution via product page

Experimental Protocols
HPLC-Based SIRT5 Desuccinylase Assay

This method offers high accuracy and is well-suited for determining kinetic parameters. It relies
on the separation and quantification of the succinylated substrate from the desuccinylated

product.

Materials:
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» Purified recombinant SIRT5 enzyme

e Succinylated peptide substrate (e.g., succinylated H3K9 peptide: KQTAR(SUK)STGGKA)[5]
e NAD+

o Assay Buffer: 20 mM Tris-HCI (pH 8.0), 1 mM DTT.[6]

e Quench Solution: 10% Trifluoroacetic Acid (TFA) in water.[6]

e HPLC system with a C18 column and UV detector

Protocol:

Reaction Setup:

o Prepare a reaction mixture containing the assay buffer, NAD+ (final concentration 1 mM),
and the succinylated peptide substrate at various concentrations (e.g., 10-500 uM).[6]

o Pre-incubate the reaction mixture at 37°C for 5 minutes.

Enzyme Reaction:
o Initiate the reaction by adding purified SIRT5 enzyme (e.g., 1 uM final concentration).[5]

o Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the
reaction stays within the linear range.

Reaction Quenching:

o Stop the reaction by adding an equal volume of the quench solution (10% TFA).[6]

HPLC Analysis:
o Centrifuge the quenched reaction mixture to pellet any precipitated protein.

o Inject the supernatant onto a C18 HPLC column.
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o Separate the substrate and product using a water/acetonitrile gradient with 0.1% TFA. A
typical gradient for SIRT5 is 0% to 50% Buffer B (acetonitrile with 0.1% TFA) over 20
minutes with a flow rate of 1 mL/min.[7]

o Detect the peptide peaks by monitoring the absorbance at 280 nm (if the peptide contains
tryptophan) or 214 nm.

e Data Analysis:

o Calculate the percentage of substrate conversion by integrating the peak areas of the
substrate and product.

o Determine the initial reaction velocity and perform kinetic analysis (e.g., Michaelis-Menten
plot) to calculate Km and kcat.[6]

Fluorescence-Based SIRT5 Desuccinylase Assay

This method is highly sensitive and suitable for high-throughput screening of SIRT5 inhibitors. It
utilizes a fluorogenic substrate that becomes fluorescent upon desuccinylation and subsequent
enzymatic development.

Materials:

e Purified recombinant SIRT5 enzyme

» Fluorogenic succinylated substrate (e.g., Ac-Leu-Gly-Ser-Lys(Su)-AMC)[8]
e NAD+

o Assay Buffer: 25 mM Tris-HCI (pH 8.0), 150 mM NacCl, 10% glycerol.[8]

e Developer Solution (containing Trypsin)

o 96-well black microplate

o Fluorescence plate reader

Protocol:
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Reaction Setup:

o In a 96-well black microplate, add the assay buffer, NAD+ (final concentration 400 uM),
and the fluorogenic substrate (final concentration 5 uM).[8]

o Add potential SIRT5 inhibitors at various concentrations.

Enzyme Reaction:
o Initiate the reaction by adding purified SIRT5 enzyme (final concentration 0.1 uM).[8]

o Incubate the plate at 37°C for 60 minutes.

Development:
o Add the developer solution (containing trypsin) to each well.

o Incubate at 37°C for 15-30 minutes to allow for the cleavage of the AMC group from the
desuccinylated substrate.

Fluorescence Measurement:

o Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and
emission at ~460 nm.

Data Analysis:
o Subtract the background fluorescence from wells without SIRT5 enzyme.

o Calculate the percentage of SIRT5 activity in the presence of inhibitors compared to the
vehicle control.

o Determine the IC50 values for the inhibitors by plotting the percentage of inhibition against
the inhibitor concentration.

In Vitro Western Blot-Based SIRT5 Desuccinylase Assay

This method provides a qualitative or semi-quantitative measure of SIRT5 activity by detecting
the change in the succinylation status of a protein substrate.
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Materials:

Purified recombinant SIRT5 enzyme

 Purified succinylated protein substrate (e.g., succinylated BSA or a known SIRT5 substrate
protein)

e NAD+

o Assay Buffer: 50 mM Tris-HCI (pH 8.0), 137 mM NacCl, 2.7 mM KCI, 1 mM MgClz
o SDS-PAGE gels and blotting equipment

e Primary antibody: Anti-succinyllysine antibody

e Secondary antibody: HRP-conjugated secondary antibody

e Chemiluminescent substrate

Protocol:

e Reaction Setup:

o Prepare a reaction mixture containing the assay buffer, NAD+ (final concentration 1 mM),
and the purified succinylated protein substrate (e.g., 1-5 ug).

o Pre-incubate the mixture at 37°C for 5 minutes.
e Enzyme Reaction:

o Initiate the reaction by adding purified SIRT5 enzyme. Include a negative control reaction
without SIRTS.

o Incubate the reactions at 37°C for 60-120 minutes.
o Sample Preparation for Western Blot:

o Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5
minutes.
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o Western Blot Analysis:

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]

o Incubate the membrane with the anti-succinyllysine primary antibody overnight at 4°C.[1]

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.[1]

o Detect the signal using a chemiluminescent substrate and an imaging system.

» Data Analysis:

o Compare the band intensity of the succinylated protein in the presence and absence of
SIRTS5. A decrease in band intensity in the SIRT5-treated sample indicates desuccinylase
activity.

o The assay can be made semi-quantitative by densitometric analysis of the bands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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